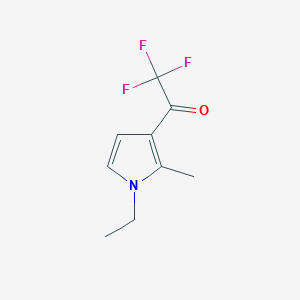
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one, also known as EFLEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins. In medicinal chemistry, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In material science, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a building block for the synthesis of polymers and materials with specific properties, such as fluorescence and conductivity.
Biochemische Und Physiologische Effekte
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to have antitumor activity, as well as potential as a therapeutic agent for Alzheimer's disease. In material science, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a building block for the synthesis of novel polymers and materials with specific properties. In catalysis, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a ligand for the synthesis of chiral catalysts.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in a variety of applications, including medicinal chemistry, material science, and catalysis. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one. In medicinal chemistry, future research could focus on optimizing 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one as a therapeutic agent for Alzheimer's disease and other neurological disorders. In material science, future research could focus on using 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one as a building block for the synthesis of novel polymers and materials with specific properties. In catalysis, future research could focus on using 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one as a ligand for the synthesis of chiral catalysts with improved efficiency and selectivity.
Synthesemethoden
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods, including the reaction of 1-ethyl-2-methylpyrrole with trifluoroacetic anhydride in the presence of a catalyst, or the reaction of 1-ethyl-2-methylpyrrole with trifluoroacetyl chloride in the presence of a base. The resulting product is a white crystalline powder with a melting point of 84-86°C.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been shown to have antitumor activity, as well as potential as a therapeutic agent for Alzheimer's disease. In material science, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has been used as a ligand for the synthesis of chiral catalysts.
Eigenschaften
CAS-Nummer |
144219-84-1 |
|---|---|
Produktname |
1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one |
Molekularformel |
C9H10F3NO |
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
1-(1-ethyl-2-methylpyrrol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H10F3NO/c1-3-13-5-4-7(6(13)2)8(14)9(10,11)12/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
FJJFHXVRXQQJCX-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
Kanonische SMILES |
CCN1C=CC(=C1C)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 1-(1-ethyl-2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
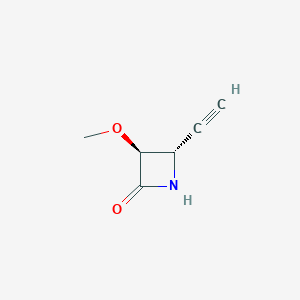
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)


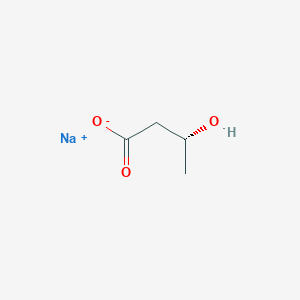
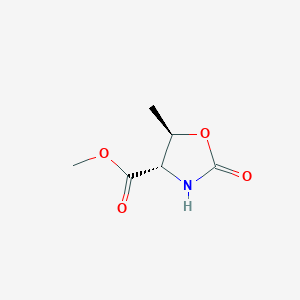

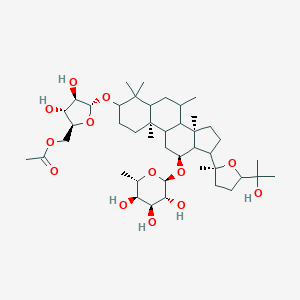

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)